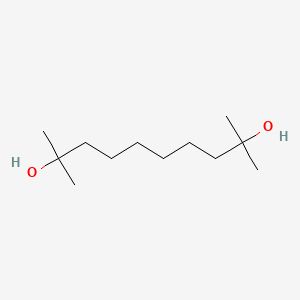
2,9-Dimethyl-2,9-decanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dimethyl-2,9-decanediol is an organic compound with the molecular formula C12H26O2 and a molecular weight of 202.33 g/mol . It is characterized by the presence of two hydroxyl groups (-OH) attached to a decane backbone, with methyl groups at the 2nd and 9th positions . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,9-Dimethyl-2,9-decanediol can be synthesized through several methods. One common approach involves the reduction of 2,9-dimethyl-2,9-decanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding diketone using a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-2,9-decanediol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
2,9-Dimethyl-2,9-decanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-2,9-decanediol depends on its interactions with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2,9-Decanediol: Lacks the methyl groups at the 2nd and 9th positions, resulting in different chemical properties and reactivity.
2,9-Dimethyl-2,9-undecanediol: Similar structure but with an additional carbon in the backbone, leading to variations in physical and chemical properties.
Uniqueness
2,9-Dimethyl-2,9-decanediol is unique due to the presence of methyl groups at specific positions, which influence its reactivity and interactions with other molecules . This structural feature makes it a valuable compound in various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
22092-57-5 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
2,9-dimethyldecane-2,9-diol |
InChI |
InChI=1S/C12H26O2/c1-11(2,13)9-7-5-6-8-10-12(3,4)14/h13-14H,5-10H2,1-4H3 |
InChI Key |
FNOHQQGLFJNORN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















